![molecular formula C14H12N2O B579747 5-(苄氧基)-1H-吡咯并[2,3-c]吡啶 CAS No. 17288-54-9](/img/structure/B579747.png)

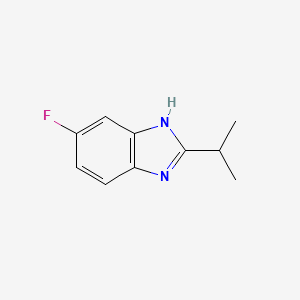

5-(苄氧基)-1H-吡咯并[2,3-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

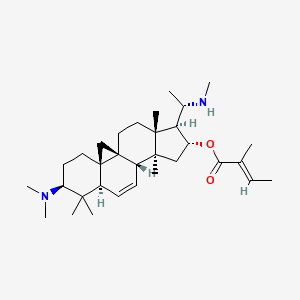

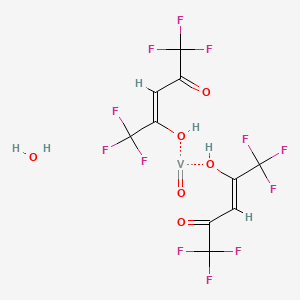

“5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It belongs to the class of organic compounds known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The synthesis pathway for similar compounds often involves the protection of the carboxylic acid group, followed by the coupling of the protected acid with the amine group.

Molecular Structure Analysis

The molecular structure of similar compounds like “2-(Benzyloxy)pyridine” has a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The Lewis basicity of the ligand determines the reactivity of the boron reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-(Benzyloxy)pyridine” include a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .

科学研究应用

Antimicrobial Applications

Scientific Field:

Microbiology and pharmacology

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine

derivatives have shown promising antimicrobial activity. Researchers have explored their effectiveness against gram-positive and gram-negative bacteria, fungi, and even Mycobacterium tuberculosis.

Experimental Procedures:

- Synthesis : The compound can be synthesized using a one-pot method by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .

Results:

Proton Transfer Studies

Scientific Field:

Physical chemistry

Summary:

Researchers have investigated the intramolecular proton transfer (IPT) interaction of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine in different pH solutions.

Experimental Procedures:

- Spectroscopy : UV-visible spectroscopy is used to study the spectral characteristics of the compound at different pH levels .

Results:

Chalcone Derivatives

Scientific Field:

Organic synthesis and medicinal chemistry

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine

derivatives have been explored as chalcone analogs with potential biological activities.

Experimental Procedures:

- Synthesis : Researchers synthesize chalcones by cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst .

Results:

Imidazo[4,5-b]pyridine Synthesis

Scientific Field:

Organic chemistry

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine

serves as a useful starting compound for the synthesis of imidazo[4,5-b]pyridines.

Experimental Procedures:

- Nucleophilic Substitution : The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .

Results:

安全和危害

Safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

属性

IUPAC Name |

5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-8-12-6-7-15-13(12)9-16-14/h1-9,15H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJXHZKWAPDZIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C3C(=C2)C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676854 |

Source

|

| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

17288-54-9 |

Source

|

| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

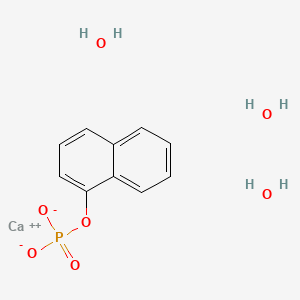

![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)